molecular formula C16H31BrO2 B14013339 Decyl 6-bromohexanoate

Decyl 6-bromohexanoate

Cat. No.: B14013339
M. Wt: 335.32 g/mol
InChI Key: SXERZYSIDOBYEU-UHFFFAOYSA-N
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Description

Decyl 6-bromohexanoate is an organic compound with the molecular formula C16H31BrO2. It is an ester derived from decanol and 6-bromohexanoic acid. This compound is typically a colorless to pale yellow liquid and is known for its characteristic ester-like odor. It is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 6-bromohexanoate can be synthesized through the esterification reaction between decanol and 6-bromohexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Reaction:

Decanol+6-Bromohexanoic acidH2SO4Decyl 6-bromohexanoate+H2O\text{Decanol} + \text{6-Bromohexanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Decanol+6-Bromohexanoic acidH2​SO4​​Decyl 6-bromohexanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl 6-bromohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decanol and 6-bromohexanoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Various substituted hexanoates depending on the nucleophile used.

    Hydrolysis: Decanol and 6-bromohexanoic acid.

    Reduction: Decyl alcohol and 6-bromohexanol.

Scientific Research Applications

Decyl 6-bromohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving ester hydrolysis and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of decyl 6-bromohexanoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release decanol and 6-bromohexanoic acid, which can then participate in various metabolic pathways. The bromine atom in the compound also makes it a useful intermediate for further chemical modifications.

Comparison with Similar Compounds

Decyl 6-bromohexanoate can be compared with other similar compounds such as:

    Hexyl 6-bromohexanoate: Similar ester but with a shorter alkyl chain, leading to different physical properties and reactivity.

    Decyl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

    Decyl 6-bromoheptanoate: Similar ester but with a longer alkyl chain, influencing its solubility and boiling point.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity patterns, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C16H31BrO2

Molecular Weight

335.32 g/mol

IUPAC Name

decyl 6-bromohexanoate

InChI

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-12-15-19-16(18)13-10-9-11-14-17/h2-15H2,1H3

InChI Key

SXERZYSIDOBYEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCBr

Origin of Product

United States

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